molecular formula C13H14O2 B13807923 2-Hydroxy-3-P-tolyl-cyclohex-2-enone CAS No. 70871-46-4

2-Hydroxy-3-P-tolyl-cyclohex-2-enone

Cat. No.: B13807923
CAS No.: 70871-46-4
M. Wt: 202.25 g/mol
InChI Key: YNHQYWGTGUOBAO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-P-tolyl-cyclohex-2-enone is an organic compound with the molecular formula C13H14O2. It is characterized by a cyclohexenone ring substituted with a hydroxyl group and a p-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-P-tolyl-cyclohex-2-enone typically involves the reaction of cyclohexanone with p-tolualdehyde in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-P-tolyl-cyclohex-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-P-tolyl-cyclohex-2-enone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-P-tolyl-cyclohex-2-enone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Hydroxy-3-P-tolyl-cyclohex-2-enone is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

70871-46-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-hydroxy-3-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h5-8,15H,2-4H2,1H3

InChI Key

YNHQYWGTGUOBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)CCC2)O

Origin of Product

United States

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